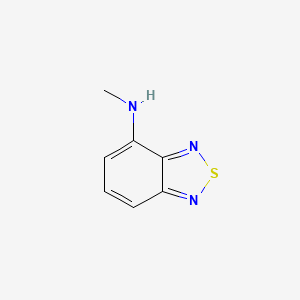
N-methyl-2,1,3-benzothiadiazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2,1,3-benzothiadiazol-4-amine is a heterocyclic compound that belongs to the benzothiadiazole family. This compound is characterized by a benzene ring fused to a thiadiazole ring, with a methyl group attached to the nitrogen atom at the 4-position. It is known for its applications in various fields, including organic electronics, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2,1,3-benzothiadiazol-4-amine typically involves the reaction of 2-aminothiophenol with methylating agents under controlled conditions. One common method is the reaction of 2-aminothiophenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-2,1,3-benzothiadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted benzothiadiazoles
Aplicaciones Científicas De Investigación
N-methyl-2,1,3-benzothiadiazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for bioimaging and as a component in biosensors.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.
Mecanismo De Acción
The mechanism of action of N-methyl-2,1,3-benzothiadiazol-4-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. In electronic applications, the compound’s electron-withdrawing properties enhance the performance of devices like OLEDs and solar cells .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-2,1,3-benzothiadiazol-4-amine
- 2-Methyl-1,3-benzothiazol-6-amine
- 1-Methyl-1H-1,2,3-benzotriazol-5-amine
- 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Uniqueness
N-methyl-2,1,3-benzothiadiazol-4-amine stands out due to its unique combination of a benzene ring fused to a thiadiazole ring with a methyl group at the nitrogen atom. This structure imparts distinct electronic properties, making it highly valuable in organic electronics and medicinal chemistry. Its versatility in undergoing various chemical reactions further enhances its applicability in diverse fields .
Propiedades
Fórmula molecular |
C7H7N3S |
|---|---|
Peso molecular |
165.22 g/mol |
Nombre IUPAC |
N-methyl-2,1,3-benzothiadiazol-4-amine |
InChI |
InChI=1S/C7H7N3S/c1-8-5-3-2-4-6-7(5)10-11-9-6/h2-4,8H,1H3 |
Clave InChI |
CRBPZRGRXLUUFL-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=CC2=NSN=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3-Dimethyl-1-oxa-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13482787.png)
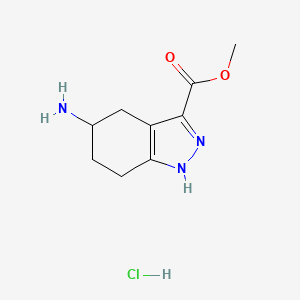
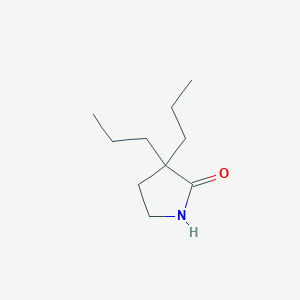
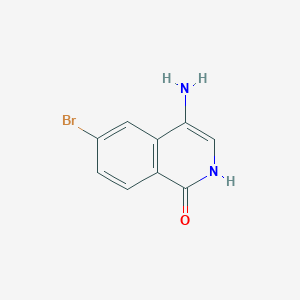
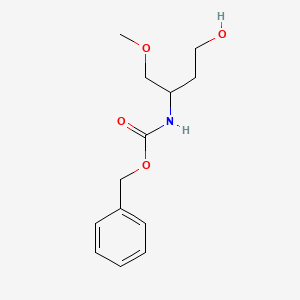
![1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13482827.png)
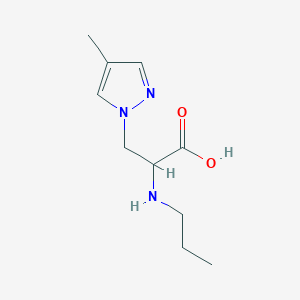
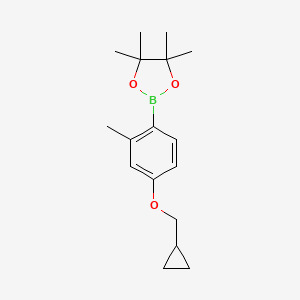

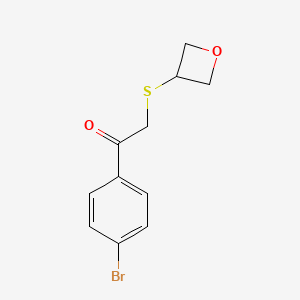
![rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride](/img/structure/B13482852.png)
![Methyl[(2-methylmorpholin-2-yl)methyl]amine](/img/structure/B13482853.png)
